![molecular formula C14H20N2O2 B2705148 4-Methoxy-N-(piperidin-3-ylmethyl)benzamide CAS No. 1016677-14-7](/img/structure/B2705148.png)
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide
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Description
“4-Methoxy-N-(piperidin-3-ylmethyl)benzamide” is a chemical compound . It belongs to the class of benzamides, which are significant in organic chemistry and have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds, including “4-Methoxy-N-(piperidin-3-ylmethyl)benzamide”, can be synthesized starting from benzoic acid derivatives and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of “4-Methoxy-N-(piperidin-3-ylmethyl)benzamide” is C14H20N2O2 . The structure of this compound can be analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-N-(piperidin-3-ylmethyl)benzamide” is 248.32 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- MPB derivatives have been studied for their antimicrobial potential. Researchers have synthesized and evaluated compounds similar to MPB, assessing their antibacterial effects against common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . Further exploration of MPB analogs could lead to novel antibacterial agents.
- In the context of tuberculosis (TB) treatment, novel derivatives of MPB have been designed and evaluated. These compounds were tested for their anti-tubercular activity against Mycobacterium tuberculosis. Such investigations contribute to the search for potent anti-TB drugs .
- Piperidine derivatives, including MPB, play a crucial role in drug design. Their six-membered heterocyclic structure makes them valuable building blocks for constructing pharmaceutical compounds. MPB derivatives have been explored for their pharmacological activity, and their synthesis methods have been widely studied .
- Researchers have investigated intra- and intermolecular reactions leading to the formation of various piperidine derivatives. Hydrogenation, cyclization, cycloaddition, annulation, and amination processes have been employed to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Recent scientific advances have focused on discovering and evaluating potential drugs containing the piperidine moiety. MPB derivatives, due to their structural features, are promising candidates for biological testing. Researchers assess their activity against specific targets, aiming to identify novel therapeutic agents .
- Both novice researchers and experienced scientists can benefit from MPB-related studies. The compound serves as a suitable substrate for synthesizing biologically active piperidines. Researchers explore its reactivity and compatibility with various synthetic methods .
Antibacterial Activity
Anti-Tubercular Activity
Pharmacological Applications
Hydrogenation and Cyclization Reactions
Biological Evaluation of Potential Drugs
Substrate Selection for Synthesis
properties
IUPAC Name |
4-methoxy-N-(piperidin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h4-7,11,15H,2-3,8-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYFJKBLUNFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(piperidin-3-ylmethyl)benzamide |
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